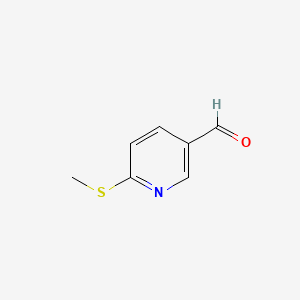

6-(Methylthio)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWPRELLGLCAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277809 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149805-95-8 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149805-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Methylthio)nicotinaldehyde: A Versatile Heterocyclic Building Block

Abstract

6-(Methylthio)nicotinaldehyde (CAS No. 149805-95-8) is a functionalized pyridine derivative that holds significant promise as a versatile building block in organic synthesis and medicinal chemistry. Its unique trifunctional architecture—comprising a pyridine ring, a reactive aldehyde group, and a methylthio substituent—offers multiple avenues for chemical modification. The electron-donating nature of the methylthio group at the 6-position influences the electronic properties of the pyridine ring and the reactivity of the aldehyde, making it a valuable precursor for the synthesis of complex molecular scaffolds. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and reactivity, with a focus on its potential applications in drug discovery and development for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, with the molecular formula C₇H₇NOS, is a cornerstone intermediate for creating more complex molecules.[1][2] The strategic placement of the methylthio and aldehyde groups on the pyridine core dictates its reactivity and potential applications.[3]

| Property | Value | Source |

| CAS Number | 149805-95-8 | [1][2] |

| Molecular Formula | C₇H₇NOS | [1] |

| Molecular Weight | 153.20 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Boiling Point | 298.2±25.0 °C (Predicted) | [2] |

| Density | 1.20±0.1 g/cm³ (Predicted) | [2] |

| pKa | 1.82±0.10 (Predicted) | [2] |

| SMILES | O=CC1=CN=C(SC)C=C1 | [1] |

Spectroscopic Characterization: A Guide to Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of this compound.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methyl protons of the thioether group. The aldehyde proton (CHO) is anticipated to be the most deshielded, appearing as a singlet in the downfield region of 9-10 ppm.[6] The three aromatic protons will appear in the range of 7.0-9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the two substituents. The methyl protons (SCH₃) will be the most upfield, appearing as a sharp singlet around 2.5-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the aldehyde is the most characteristic, expected in the highly deshielded region of 190-200 ppm.[6] The aromatic carbons of the pyridine ring will resonate between 120-160 ppm. The methyl carbon of the methylthio group is expected to appear in the upfield region, typically around 15-25 ppm.

Representative Experimental Protocol for NMR Spectroscopy: [4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition:

-

For ¹H NMR, use a standard pulse sequence. Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon atom.

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within the molecule.[7]

-

Key Absorptions:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ corresponding to the carbonyl stretching vibration of the aromatic aldehyde.[6]

-

C-H Stretch (Aldehyde): A characteristic pair of medium-intensity peaks may be observed around 2820 cm⁻¹ and 2720 cm⁻¹, which are indicative of the C-H bond of the aldehyde group.[6]

-

Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity will be present in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the pyridine ring.

-

C-H Bends (Aromatic): Absorptions in the fingerprint region (below 1000 cm⁻¹) will be characteristic of the substitution pattern on the pyridine ring.

-

Representative Experimental Protocol for IR Spectroscopy: [4]

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr). For a solution, use a suitable solvent like CCl₄ in a liquid IR cell.

-

Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire a background spectrum first, then scan the sample, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[8]

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (153.20 g/mol ) is expected.

-

Major Fragments: Common fragmentation pathways for nicotinaldehydes include the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da). The methylthio group may also lead to characteristic fragments.

-

Representative Experimental Protocol for Mass Spectrometry: [4]

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of substituted pyridines. A common and effective approach is the nucleophilic aromatic substitution (SₙAr) reaction.[9]

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This proposed synthesis starts from a readily available halogenated nicotinaldehyde precursor, such as 6-chloronicotinaldehyde. The chlorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing effects of the pyridine nitrogen and the aldehyde group.

Caption: Proposed synthetic route via Nucleophilic Aromatic Substitution.

Representative Experimental Protocol for Synthesis:

-

Reactant Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 6-chloronicotinaldehyde (1.0 eq).

-

Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the starting material.

-

Nucleophile Addition: Add sodium thiomethoxide (NaSMe) (1.1-1.2 eq) to the solution portion-wise at room temperature.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group and the potential for further modification of the pyridine ring.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Condensation Reactions: this compound can readily undergo condensation reactions with active methylene compounds (Knoevenagel condensation) or with methyl ketones (Claisen-Schmidt condensation) to form α,β-unsaturated systems.[10] These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

-

Reductive Amination: The aldehyde can be converted to an amine via reductive amination. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a suitable reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). This transformation is a cornerstone in medicinal chemistry for introducing diverse amine functionalities.

-

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry. Reaction with a phosphorus ylide allows for the introduction of a wide range of substituted vinyl groups.[3]

Caption: Key synthetic transformations of this compound.

Role in Drug Discovery and Medicinal Chemistry

Substituted pyridines are considered "privileged scaffolds" in drug discovery, appearing in a vast number of approved drugs.[11] The nicotinaldehyde framework, in particular, is a precursor to many biologically active compounds, including kinase inhibitors.[11] The 6-methylthio substituent can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets.

-

Kinase Inhibitor Scaffolds: The aldehyde group of this compound can be elaborated into various heterocyclic cores commonly found in kinase inhibitors, such as aminopyrimidines.[11] The methylthio group can occupy hydrophobic pockets in the ATP-binding site of kinases, potentially enhancing potency and selectivity.

-

Precursor for Bioactive Molecules: The versatility of this building block allows for its incorporation into a wide range of molecular architectures, making it a valuable starting material for library synthesis in lead discovery campaigns.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on safety data sheets for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[13]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a high-potential building block for synthetic and medicinal chemists. Its well-defined structure and the predictable reactivity of its functional groups provide a solid foundation for the rational design and synthesis of novel compounds. This guide has provided a technical framework for its properties, characterization, synthesis, and reactivity, aiming to empower researchers to leverage its full potential in their drug discovery and development endeavors. The continued exploration of this and related heterocyclic aldehydes will undoubtedly lead to the discovery of new and innovative therapeutic agents.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Google Patents. (n.d.). EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde.

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopy. Retrieved January 16, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H-NMR. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Methylnicotinic acid. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2022, August 21). 8.4: Infrared (IR) Spectroscopy. Retrieved January 16, 2026, from [Link]

-

DiVA. (2023, December 20). C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved January 16, 2026, from [Link]

- Google Patents. (2023, November 9). WO 2023/215706 A1.

-

Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.

- Google Patents. (n.d.). US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl) pyrimidines.

- Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.

-

Science.gov. (n.d.). infrared ir spectroscopies: Topics by Science.gov. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). WO1986000616A1 - Substituted pyrimidine oxides useful for hair growth promotion.

-

YouTube. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. Retrieved January 16, 2026, from [Link]

-

YouTube. (2014, October 9). Nucleophilic Addition Mechanism for the Reduction of Carbonyls. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved January 16, 2026, from [Link]

-

YouTube. (2021, April 2). Nucleophilic Addition to Aldehydes & Ketones. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2025, August 6). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2025, August 6). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved January 16, 2026, from [Link]

Sources

- 1. 149805-95-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scienceopen.com [scienceopen.com]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Building Blocks [sigmaaldrich.com]

- 13. preprints.org [preprints.org]

An In-depth Technical Guide to 6-(Methylthio)nicotinaldehyde: Physicochemical Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 6-(Methylthio)nicotinaldehyde, a heterocyclic building block with significant potential in drug discovery and materials science. While experimental data for this specific molecule is limited in publicly available literature, this document consolidates information from closely related analogues and theoretical predictions to offer a robust framework for researchers. We will delve into its physicochemical properties, propose a viable synthetic route with a detailed experimental protocol, explore its expected reactivity, and discuss its potential applications, grounding our insights in established chemical principles.

Introduction to this compound

This compound, with the CAS number 149805-95-8, belongs to the family of substituted nicotinaldehydes.[1] These compounds are of significant interest due to the versatile reactivity of the pyridine ring and the aldehyde group. The introduction of a methylthio (-SCH3) group at the 6-position of the pyridine ring is expected to modulate the electronic properties and, consequently, the chemical reactivity and biological activity of the molecule. The electron-donating nature of the sulfur atom can influence the nucleophilicity of the pyridine ring and the electrophilicity of the aldehyde's carbonyl carbon. Understanding these properties is crucial for its strategic application in the synthesis of more complex molecular architectures.

Physicochemical Properties

Precise experimental data on the physicochemical properties of this compound are not extensively reported. However, we can infer its likely characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted/Supplier Data) | 6-Methoxynicotinaldehyde (Experimental) | 6-(Methylamino)nicotinaldehyde (Computed) | Nicotinaldehyde (Experimental) |

| CAS Number | 149805-95-8[1] | 65873-72-5[2] | 72087-21-9[3] | 500-22-1[4] |

| Molecular Formula | C₇H₇NOS[1] | C₇H₇NO₂[2] | C₇H₈N₂O[3] | C₆H₅NO[4] |

| Molecular Weight | 153.20 g/mol [1] | 137.14 g/mol [2] | 136.15 g/mol [3] | 107.11 g/mol [4] |

| Melting Point | Not available | 51-54 °C[2] | Not available | 8 °C[4] |

| Boiling Point | Not available | 65-70 °C (at 12 Torr)[2] | Not available | 209.9 °C (at 760 mmHg)[4] |

| Appearance | Predicted: Off-white to yellow solid | Crystalline Powder[2] | Not available | Colorless liquid[5] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) | Insoluble in water[2] | Not available | Not available |

Expert Insights on Predicted Properties:

The methylthio group is generally considered to be less polar than a methoxy group but more polarizable. The presence of the sulfur atom may lead to a slightly higher melting and boiling point compared to its methoxy analogue due to stronger intermolecular van der Waals forces. Its solubility is anticipated to be good in a range of common organic solvents, a critical parameter for its use in synthesis.[6]

Synthesis and Characterization

A plausible and efficient method for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as 6-chloronicotinaldehyde.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the displacement of the chloride in 6-chloronicotinaldehyde with a methylthio group.

Reagents and Materials:

-

6-Chloronicotinaldehyde

-

Sodium thiomethoxide

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 6-chloronicotinaldehyde (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add sodium thiomethoxide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (predicted):

-

A singlet for the aldehyde proton (CHO) around δ 9.9-10.1 ppm.

-

A singlet for the methylthio protons (-SCH₃) around δ 2.5-2.7 ppm.

-

Three aromatic protons on the pyridine ring, exhibiting characteristic coupling patterns.

¹³C NMR (predicted):

-

The aldehyde carbonyl carbon in the range of δ 190-195 ppm.

-

The methylthio carbon around δ 15-20 ppm.

-

Aromatic carbons of the pyridine ring in the region of δ 120-160 ppm.

IR Spectroscopy (predicted):

-

A strong carbonyl (C=O) stretch for the aldehyde at approximately 1700-1720 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the methyl group.

-

C=N and C=C stretching vibrations characteristic of the pyridine ring.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich nature of the pyridine ring due to the methylthio substituent.

Caption: Key reaction pathways for this compound.

Key Reactions:

-

Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine, providing a key linkage point for building larger molecules.[7]

-

Wittig Reaction: Reaction with phosphorus ylides can form vinylpyridines, which are valuable synthetic intermediates.[7]

-

Condensation Reactions: It can undergo Knoevenagel or Claisen-Schmidt condensations with active methylene compounds or ketones to form α,β-unsaturated systems.[8]

-

Oxidation of the Thioether: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can further modify the electronic properties and potential biological activity of the molecule.

Potential Applications in Drug Discovery and Materials Science

Substituted nicotinaldehydes are important scaffolds in medicinal chemistry. The introduction of the methylthio group offers a unique combination of electronic and steric properties that could be exploited in the design of novel therapeutic agents.

-

Enzyme Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional groups of this compound could be elaborated to target the active sites of various enzymes.

-

Antiproliferative Agents: Nicotinamide derivatives have shown promising antitumor activity.[9] The unique substitution pattern of this molecule makes it an interesting candidate for screening against various cancer cell lines.

-

Organic Materials: The electronic properties of substituted pyridines make them potential components of organic light-emitting diodes (OLEDs) or other electronic materials. The sulfur atom can also facilitate coordination to metal centers.

Conclusion

This compound is a promising but currently under-characterized synthetic building block. This guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed protocol for its synthesis, and an exploration of its potential reactivity and applications based on established chemical principles and data from analogous compounds. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and utility of this intriguing molecule.

References

- CymitQuimica. (2024, December 19). Safety Data Sheet for 6-Methoxy-4-(methylthio)nicotinaldehyde.

- Fisher Scientific.

- Sigma-Aldrich. (2025, December 22).

- Sigma-Aldrich. (2025, July 9). SAFETY DATA SHEET for 2-Methyl-5-pyridinecarboxaldehyde.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926).

- BLD Pharm. 149805-95-8|this compound.

- Human Metabolome Database. 13C NMR Spectrum (1D, D₂O, experimental) (HMDB0001426).

- Benchchem. Potential Biological Activity of 6-Morpholinonicotinaldehyde: A Technical Guide for Researchers.

- Benchchem. Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents.

- Benchchem. Application Notes and Protocols for Condensation Reactions with 6-(Methyl(phenyl)amino)nicotinaldehyde.

- Benchchem. Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. Chem 117 Reference Spectra.

- Angene Chemical. (2024, August 26). Safety Data Sheet for 2-(Methylthio)nicotinohydrazide.

- PhytoBank. 13C NMR Spectrum (PHY0098067).

- Santa Cruz Biotechnology. 6-(Methylamino)nicotinaldehyde | CAS 72087-21-9.

- University of Colorado Boulder. Experiment 1 - Melting Points.

- Royal Society of Chemistry. (2015).

- Benchchem.

- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2019). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 4(2), 3949–3961.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Google Patents.

- ChemicalBook. 6-Methylnicotinaldehyde(53014-84-9) 1H NMR spectrum.

- PubChem. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371.

- Royal Society of Chemistry.

- ChemicalBook. 65873-72-5(6-Methoxynicotinaldehyde) Product Description.

- ChemicalBook. 6-Methylnicotinaldehyde | 53014-84-9.

- PubChem. 6-(Methylamino)nicotinaldehyde | C7H8N2O | CID 18416298.

- Al-Snafi, A. E. (2021). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Medical Science, 25(112), 1859-1873.

- Li, Y., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Chemsrc. Nicotinaldehyde | CAS#:500-22-1.

- Ataman, O., et al. (2021). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Molbank, 2021(4), M1296.

- Benchchem. Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles.

- Benchchem.

- PubChem. 6-(Ethylthio)nicotinaldehyde | C8H9NOS | CID 80639990.

- Wikipedia. Pyridine-3-carbaldehyde.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- PubChem. 6-Methyl-3-pyridinecarboxaldehyde | C7H7NO | CID 10192566.

Sources

- 1. 149805-95-8|this compound|BLD Pharm [bldpharm.com]

- 2. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Nicotinaldehyde | CAS#:500-22-1 | Chemsrc [chemsrc.com]

- 5. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to 6-(Methylthio)nicotinaldehyde: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(Methylthio)nicotinaldehyde, a sulfur-containing pyridine derivative with significant potential in medicinal chemistry and materials science. While this specific molecule is not as extensively documented as some of its analogs, this document consolidates available information and provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from closely related compounds.

Core Molecular Attributes

Molecular Formula and Weight:

This compound possesses the chemical formula C₇H₇NOS and a molecular weight of 153.20 g/mol .[1]

Chemical Structure:

The molecule consists of a pyridine ring with an aldehyde group at the 3-position and a methylthio group (-SCH₃) at the 6-position.

| Property | Value | Source |

| Molecular Formula | C₇H₇NOS | [1] |

| Molecular Weight | 153.20 g/mol | [1] |

| CAS Number | 149805-95-8 | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and efficient synthetic route can be extrapolated from established methods for the preparation of substituted nicotinaldehydes. A common strategy involves the introduction of the methylthio group onto a pre-existing pyridine ring, followed by the formation or modification of the aldehyde functionality.

Proposed Synthetic Pathway:

A likely synthetic approach starts from 6-chloronicotinaldehyde. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution by a sulfur nucleophile, such as sodium thiomethoxide (NaSCH₃). This reaction would directly yield the desired this compound.

Sources

A Technical Guide to the Spectroscopic Profile of 6-(Methylthio)nicotinaldehyde

This document provides an in-depth technical guide to the spectroscopic characterization of 6-(Methylthio)nicotinaldehyde (CAS No. 149805-95-8). As a key heterocyclic building block, its empirical formula is C₇H₇NOS, and it has a molecular weight of 153.20 g/mol .[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers in medicinal chemistry and materials science for reaction monitoring, quality control, and structural verification.

While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, this guide will leverage established principles of spectroscopic theory and data from analogous structures to present a robust, predictive analysis. We will detail the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the chemical principles that govern the expected data.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound incorporates a pyridine ring substituted with an electron-donating methylthio (-SCH₃) group at the 6-position and an electron-withdrawing aldehyde (-CHO) group at the 3-position. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The electron-withdrawing aldehyde group and the nitrogen atom in the pyridine ring will deshield adjacent protons, shifting them downfield (higher ppm). Conversely, the electron-donating methylthio group will shield nearby protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | N/A |

| H-2 | 8.8 - 9.0 | Doublet (d) | ~2.0 - 2.5 |

| H-4 | 8.0 - 8.2 | Doublet of Doublets (dd) | ~8.0 - 8.5, ~2.0 - 2.5 |

| H-5 | 7.2 - 7.4 | Doublet (d) | ~8.0 - 8.5 |

| S-CH₃ | 2.5 - 2.7 | Singlet (s) | N/A |

Interpretation and Rationale

-

Aldehyde-H (9.9 - 10.1 ppm): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond, placing it significantly downfield.[3]

-

H-2 (8.8 - 9.0 ppm): This proton is positioned ortho to the ring nitrogen and meta to the aldehyde group. The strong deshielding effect of the adjacent nitrogen atom results in a pronounced downfield shift. It is expected to appear as a doublet due to coupling with H-4.

-

H-4 (8.0 - 8.2 ppm): Located ortho to the electron-withdrawing aldehyde group and meta to the nitrogen, this proton is also significantly deshielded. It will be split into a doublet of doublets by coupling to both H-5 (larger, ortho coupling) and H-2 (smaller, meta coupling).

-

H-5 (7.2 - 7.4 ppm): This proton is ortho to the electron-donating methylthio group, which provides a shielding effect, moving it upfield relative to the other aromatic protons. It will appear as a doublet due to coupling with H-4.

-

S-CH₃ (2.5 - 2.7 ppm): The methyl protons attached to the sulfur atom appear as a sharp singlet in a region typical for such groups.

Standard Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR is used. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms or involved in π-systems appearing further downfield.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 195 |

| C-6 (C-S) | 160 - 165 |

| C-2 | 152 - 156 |

| C-4 | 137 - 141 |

| C-3 (C-CHO) | 130 - 134 |

| C-5 | 118 - 122 |

| S-CH₃ | 14 - 18 |

Interpretation and Rationale

-

C=O (190 - 195 ppm): The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule, appearing at a very low field.[3]

-

C-6 (160 - 165 ppm): This carbon is directly attached to both the ring nitrogen and the sulfur atom. The combined electron-withdrawing effect of nitrogen and the resonance effect of sulfur place it significantly downfield.

-

C-2 and C-4 (152 - 156 ppm and 137 - 141 ppm): These carbons are deshielded by the ring nitrogen and the aldehyde group, respectively.

-

C-3 (130 - 134 ppm): The carbon bearing the aldehyde group. Its chemical shift is influenced by its position on the pyridine ring and its attachment to the carbonyl carbon.

-

C-5 (118 - 122 ppm): This carbon is adjacent to the carbon bearing the electron-donating methylthio group, making it the most upfield of the aromatic carbons.

-

S-CH₃ (14 - 18 ppm): The methyl carbon appears in the typical aliphatic region, shifted slightly downfield due to the attached sulfur atom.

Standard Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID with a Fourier transform, followed by phasing and baseline correction. Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption bands, making IR an excellent tool for functional group identification.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium-Weak |

| 2950 - 2850 | C-H Stretch (Aliphatic, -CH₃) | Weak |

| 2850 - 2750 | C-H Stretch (Aldehyde) | Weak (often two bands) |

| 1710 - 1690 | C=O Stretch (Aldehyde) | Strong |

| 1600 - 1550 | C=C / C=N Stretch (Pyridine Ring) | Medium-Strong |

| 1470 - 1400 | C-H Bend (Aliphatic, -CH₃) | Medium |

| 1300 - 1100 | C-S Stretch | Weak-Medium |

Interpretation and Rationale

-

C=O Stretch (1710 - 1690 cm⁻¹): The most prominent peak in the spectrum will be the strong absorption from the aldehyde carbonyl stretch.[4][5] Its position is indicative of a conjugated aldehyde.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.[6] The aldehyde C-H stretch typically manifests as one or two weaker bands around 2850-2750 cm⁻¹, which is a highly diagnostic feature.

-

Pyridine Ring Stretches (1600 - 1550 cm⁻¹): The C=C and C=N stretching vibrations of the pyridine ring will produce characteristic absorptions in this region.[6]

-

C-S Stretch (1300 - 1100 cm⁻¹): The stretch for the carbon-sulfur bond is typically weak to medium in intensity and can be found in the fingerprint region.

Standard Experimental Protocol: FT-IR

-

Sample Preparation:

-

Neat (Liquid): If the sample is a liquid, a thin film can be placed between two KBr or NaCl plates.

-

Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Acquire a background spectrum of the empty sample holder or clean ATR crystal. Then, acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.[7]

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background.

Caption: Workflow for the complete spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 153, corresponding to the molecular weight of the compound (C₇H₇NOS).[1]

-

Key Fragment Ions:

-

m/z = 152 [M-H]⁺: Loss of the aldehydic hydrogen is a common fragmentation pathway for aldehydes.

-

m/z = 124 [M-CHO]⁺: Loss of the entire formyl radical (-CHO) is a characteristic fragmentation for aromatic aldehydes.

-

m/z = 106 [M-SCH₃]⁺: Cleavage of the methylthio group is another likely fragmentation pathway.

-

m/z = 78: A peak corresponding to the pyridyl ring fragment after loss of all substituents may be observed.

-

Standard Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (in a solvent like methanol or acetonitrile) via direct infusion or through a coupled Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. EI at 70 eV is standard for creating fragment libraries.[7]

-

Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Record the mass spectrum, plotting ion abundance versus m/z.

Conclusion

The predictive spectroscopic data presented in this guide serves as a robust framework for the identification and characterization of this compound. The anticipated ¹H and ¹³C NMR shifts are dictated by the interplay of the electron-donating methylthio group and the electron-withdrawing aldehyde and pyridine nitrogen. The IR spectrum will be dominated by a strong carbonyl absorption, with diagnostic C-H aldehyde stretches. Finally, mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns involving the loss of the aldehyde and methylthio moieties. These detailed, theory-grounded predictions provide researchers with a reliable reference for confirming the synthesis and purity of this valuable chemical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, D2O, predicted) (NP0069406). Retrieved from [Link]

-

PubChem. (n.d.). 6-(Methylamino)nicotinaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde.

-

The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

-

MDPI. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

-

Chemsrc. (2025). Nicotinaldehyde. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. Retrieved from [Link]

-

PubMed Central (PMC) - NIH. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-(methylthio)veratraldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde. Retrieved from [Link]

Sources

- 1. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 2. 149805-95-8|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-(Methylthio)nicotinaldehyde

Foreword for the Modern Researcher

Theoretical Underpinnings of NMR for Heterocyclic Systems

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For the structural analysis of organic molecules like 6-(Methylthio)nicotinaldehyde, ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The key parameters are:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, shifting them upfield (to lower ppm values).

-

Integration: The area under a proton signal is proportional to the number of protons it represents.

-

Multiplicity: This arises from spin-spin coupling between neighboring, non-equivalent protons and provides information about the number of adjacent protons. The n+1 rule is a common simplification, where n is the number of equivalent neighboring protons.

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It is a measure of the interaction between two nuclei and is independent of the external magnetic field strength. For aromatic systems like pyridine, the magnitude of J depends on the number of bonds separating the coupled protons (e.g., ³J for ortho, ⁴J for meta, and ⁵J for para coupling).

¹³C NMR Spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope (~1.1%), carbon-carbon coupling is typically not observed. Proton-decoupled spectra are usually acquired, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of a compound like this compound, a standardized experimental protocol is crucial. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Weighing the Sample: For ¹H NMR, accurately weigh 5-25 mg of the purified solid sample. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. The deuterated solvent minimizes the solvent's own proton signals in the ¹H NMR spectrum.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1][3]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.[1][3]

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

Instrument Parameters and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to show signals for the three aromatic protons on the pyridine ring, the aldehyde proton, and the methyl protons of the methylthio group. The chemical shifts and coupling patterns can be anticipated based on the electronic effects of the substituents.

-

The aldehyde group (-CHO) is strongly electron-withdrawing and will significantly deshield the aldehyde proton itself, placing its signal far downfield. It will also deshield the adjacent ring protons.

-

The methylthio group (-SCH₃) is generally considered to be a weak electron-donating group through resonance and weakly electron-withdrawing through induction. Its overall effect on the ring protons is less pronounced than that of the aldehyde group.

-

The nitrogen atom in the pyridine ring is electronegative and deshields the alpha-protons (at C2 and C6).

Based on these principles and data from similar compounds like 6-methylnicotinaldehyde, the following assignments are predicted.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-C=O | 10.0 - 10.2 | s | - | 1H |

| H-2 | 8.9 - 9.1 | d | ⁴J(H2-H4) ≈ 2.0 - 2.5 | 1H |

| H-4 | 8.1 - 8.3 | dd | ³J(H4-H5) ≈ 8.0 - 8.5, ⁴J(H4-H2) ≈ 2.0 - 2.5 | 1H |

| H-5 | 7.3 - 7.5 | d | ³J(H4-H5) ≈ 8.0 - 8.5 | 1H |

| S-CH₃ | 2.6 - 2.8 | s | - | 3H |

Detailed Rationale for Assignments:

-

H-C=O: The aldehyde proton is expected to be a singlet in the range of 10.0-10.2 ppm due to the strong deshielding effect of the carbonyl group.

-

H-2: This proton is ortho to the ring nitrogen and meta to the aldehyde group, both of which are deshielding. It is expected to be the most downfield of the ring protons, appearing as a doublet due to meta-coupling (⁴J) with H-4.

-

H-4: This proton is ortho to the electron-withdrawing aldehyde group and will be significantly deshielded. It will appear as a doublet of doublets due to ortho-coupling (³J) with H-5 and meta-coupling (⁴J) with H-2.

-

H-5: This proton is ortho to the electron-donating methylthio group, which would suggest some shielding. However, it is also meta to the aldehyde group. The signal is expected to be a doublet due to ortho-coupling (³J) with H-4.

-

S-CH₃: The methyl protons of the methylthio group are expected to appear as a singlet in the region of 2.6-2.8 ppm.

Caption: Workflow illustrating the use of 2D NMR to confirm structural assignments from 1D spectra.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, while based on predictive data, provides a robust framework for the structural characterization of this and related molecules. The predicted chemical shifts and coupling constants are grounded in the fundamental principles of NMR spectroscopy and are corroborated by data from analogous compounds. The application of standard experimental protocols and the use of advanced 2D NMR techniques like COSY, HSQC, and HMBC are essential for the unambiguous confirmation of the proposed structure. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, promoting a deeper understanding of spectral interpretation and ensuring the scientific integrity of their findings.

References

- Brugel, W. (1962). Z. Elektrochem. Ber. Bunsenges. Phys. Chem., 66, 159.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Wiley. (n.d.). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Zhang, J., et al. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

Sources

The Evolving Synthesis and Enduring Importance of Substituted Nicotinaldehydes: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

Substituted nicotinaldehydes, or substituted pyridine-3-carboxaldehydes, represent a class of heterocyclic building blocks of paramount importance in the landscape of modern medicinal chemistry and drug discovery. The pyridine ring, a bioisostere of benzene, imparts unique physicochemical properties, including aqueous solubility, hydrogen bonding capability, and metabolic stability, making it a privileged scaffold in numerous FDA-approved drugs.[1] The strategic placement of an aldehyde functionality at the 3-position, coupled with diverse substituents on the pyridine core, provides a versatile handle for the construction of complex molecular architectures with a wide spectrum of biological activities.[2] This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted nicotinaldehydes, offering a comprehensive resource for researchers, scientists, and professionals engaged in the intricate process of drug development. We will delve into the foundational synthetic strategies, dissect the causal relationships behind experimental choices, and illuminate the path from fundamental chemical synthesis to the creation of life-saving therapeutics.

A Historical Perspective: From Coal Tar to Controlled Synthesis

The journey of pyridine chemistry began in the 19th century with its initial isolation from coal tar.[3] However, it was the pioneering work of chemists like Arthur Rudolf Hantzsch in 1881 with his eponymous pyridine synthesis that laid the groundwork for the controlled construction of these vital heterocycles.[4] The early methods for preparing nicotinaldehyde derivatives were often extensions of classical aromatic chemistry, though frequently hampered by the electron-deficient nature of the pyridine ring, which deactivates it towards traditional electrophilic aromatic substitution.

One of the earliest and most significant contributions to the synthesis of pyridine derivatives was the Kröhnke pyridine synthesis , discovered by Fritz Kröhnke. This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate, to yield highly functionalized pyridines.[5] This reaction provided a convergent and versatile route to a wide array of substituted pyridines, which could then be further elaborated to the corresponding aldehydes.

Another cornerstone in the historical synthesis of related heterocyclic systems is the Pomeranz–Fritsch reaction , independently described by Cäsar Pomeranz and Paul Fritsch in 1893. This acid-catalyzed cyclization of benzalaminoacetals provides a route to isoquinolines.[6] While not a direct synthesis of nicotinaldehydes, the principles of electrophilic cyclization onto an aromatic ring are fundamental. A significant advancement was the Bobbitt modification in the 1960s, which utilizes milder acidic conditions to generate partially reduced tetrahydroisoquinolines, minimizing side reactions and expanding the scope to more sensitive substrates.[7] These foundational reactions, while not always directly yielding nicotinaldehydes, established the chemical principles that would be adapted and refined for their synthesis.

The direct introduction of the aldehyde group onto a pre-existing substituted pyridine ring became a significant area of focus. The Vilsmeier-Haack reaction , a method for the formylation of electron-rich aromatic compounds, was adapted for pyridine derivatives, although its application to the electron-deficient pyridine ring often requires specific activation or harsh conditions.[8][9] The Reissert-Henze reaction , involving the reaction of pyridine N-oxides with a cyanide source and an acylating agent, provided a regioselective method for the introduction of a cyano group at the 2-position, which could then be converted to an aldehyde.[10] The Ortoleva-King reaction , discovered by Giovanni Ortoleva in 1899 and later investigated by L. Carroll King, offered a method for preparing pyridinium iodide salts from active methylene compounds, which could serve as precursors for further functionalization.[11][12]

This historical progression highlights a continuous drive towards milder, more efficient, and regioselective methods for the synthesis of substituted nicotinaldehydes, paving the way for their widespread availability and application in drug discovery.

Modern Synthetic Strategies and Experimental Protocols

The contemporary synthesis of substituted nicotinaldehydes leverages a diverse toolkit of organic reactions, ranging from classical named reactions to modern catalytic methods. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

The Kröhnke Pyridine Synthesis: A Convergent Approach

The Kröhnke synthesis remains a powerful tool for constructing the pyridine ring with pre-installed substituents, which can then be converted to the target aldehyde.

Conceptual Workflow:

Caption: Workflow of the Kröhnke Pyridine Synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine (A Kröhnke Product Precursor) [13]

-

Preparation of N-Phenacylpyridinium Bromide:

-

In a round-bottom flask, dissolve phenacyl bromide (1.0 equiv) in acetone.

-

To this solution, add pyridine (1.1 equiv) dropwise with stirring at room temperature.

-

A white precipitate will form. Continue stirring for 1-2 hours.

-

Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum.

-

-

Kröhnke Reaction:

-

In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and ammonium acetate (10 equiv).

-

Add glacial acetic acid as the solvent.

-

Heat the mixture to reflux (approximately 120 °C) for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After cooling, pour the reaction mixture into ice water with stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.

-

Vilsmeier-Haack Formylation: Direct Introduction of the Aldehyde Group

The Vilsmeier-Haack reaction allows for the direct formylation of appropriately activated pyridine rings.

Conceptual Workflow:

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. One moment, please... [chemistrysteps.com]

- 10. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 11. Ortoleva-King-Reaktion – Wikipedia [de.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of 6-(Methylthio)nicotinaldehyde

Abstract

6-(Methylthio)nicotinaldehyde, a substituted pyridine derivative, stands as a promising yet underexplored scaffold in medicinal chemistry. Its unique structural composition, featuring a reactive aldehyde, an electron-rich methylthio group, and a pyridine core, presents a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of this compound, drawing upon the established reactivity of its functional groups and the biological activities of structurally related compounds. We will explore its synthetic tractability, potential metabolic fate, and prospective utility in the design of targeted therapies, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation pharmaceuticals.

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a privileged scaffold. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[2] In this context, this compound emerges as a molecule of significant interest. The aldehyde at the 3-position serves as a versatile synthetic handle for a variety of chemical transformations, while the methylthio group at the 6-position can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic profile.[3]

This guide will deconstruct the medicinal chemistry potential of this compound by examining its core attributes: the reactivity of its functional groups, its potential metabolic pathways, and its application in the design of targeted therapies.

Chemical Scaffolding and Synthetic Versatility

The synthetic utility of this compound is rooted in the distinct reactivity of its aldehyde and methylthio functionalities, as well as the pyridine core.

The Aldehyde Group: A Gateway to Molecular Diversity

The aldehyde group is a highly versatile functional group in organic synthesis, readily participating in a wide array of chemical reactions to build molecular complexity.[4] This reactivity provides a direct route to a diverse range of derivatives from the this compound core.

-

Reductive Amination: The aldehyde can be readily converted to an amine, which can then be further functionalized to introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR).

-

Condensation Reactions: Condensation with active methylene compounds can yield α,β-unsaturated systems, which are precursors to a variety of heterocyclic scaffolds with known biological activities.[5]

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a means to introduce different vinyl-substituted groups and explore their impact on biological targets.[4]

-

Reduction to Alcohols: The aldehyde can be selectively reduced to the corresponding primary alcohol, offering another point for diversification through esterification or etherification.[6]

The Methylthio Group: A Modulator of Physicochemical and Pharmacokinetic Properties

The methylthio group is not merely a passive substituent; it can significantly impact a molecule's biological properties. Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[7] Furthermore, the sulfur atom can participate in interactions with biological targets.

The metabolic fate of the methylthio group is a critical consideration in drug design. It is plausible that the methylthio group of this compound undergoes oxidation in vivo to form the corresponding sulfoxide and sulfone metabolites.[8] These oxidized metabolites may exhibit altered biological activity and pharmacokinetic profiles. The methylthio group can also be a substrate for glutathione S-transferases, leading to the formation of glutathione conjugates.[8] Understanding these metabolic pathways is crucial for optimizing the drug-like properties of any derivative.

Potential Therapeutic Applications: A Focus on Kinase Inhibition

The pyridine scaffold is a prominent feature in a large number of kinase inhibitors.[1] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites. Given this precedent, the this compound scaffold represents a promising starting point for the design of novel kinase inhibitors.

Designing Kinase Inhibitors from this compound

A logical approach to designing kinase inhibitors from this scaffold involves the elaboration of the aldehyde group to introduce moieties known to interact with the ATP binding site of kinases. For instance, reductive amination followed by coupling with appropriate fragments could generate compounds that mimic the binding modes of known kinase inhibitors. The methylthio group, in this context, could occupy a hydrophobic pocket within the kinase active site, potentially enhancing binding affinity and selectivity.

Several classes of kinases could be targeted, including but not limited to:

-

Cyclin-Dependent Kinases (CDKs): Pyrazolopyridine and furopyridine derivatives have shown promise as CDK2 inhibitors.[9]

-

PIM Kinases: Pyridine-quinoline hybrids have been identified as potent PIM-1 kinase inhibitors.[10]

-

Receptor Tyrosine Kinases (RTKs): Pyridine-urea derivatives have been investigated as VEGFR-2 inhibitors.[1]

The following workflow illustrates a potential pathway for the development of kinase inhibitors from this compound:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituted Pyridines for the Development of Novel Therapeutics - Antifungals and Antidiabetics [tobias-lib.uni-tuebingen.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Methylthio)nicotinaldehyde: Structure, Reactivity, and Synthetic Applications

Abstract

6-(Methylthio)nicotinaldehyde is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring functionalized with a reactive aldehyde at the 3-position and an electron-donating methylthio group at the 6-position, provides a powerful platform for the construction of complex heterocyclic systems. This guide offers a comprehensive overview of the molecule's structure, physicochemical properties, synthesis, and key reaction pathways. It provides detailed, field-proven experimental protocols and explores its applications in the design of novel therapeutics and advanced materials, making it an essential resource for researchers in synthetic chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

This compound, also known as 6-(methylsulfanyl)pyridine-3-carbaldehyde, is a heterocyclic aldehyde. The core of the molecule is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. This ring is substituted at the 3-position with a formyl (aldehyde) group (-CHO) and at the 6-position with a methylthio group (-SCH₃).

The interplay between the substituents defines the molecule's reactivity. The pyridine nitrogen and the aldehyde group are electron-withdrawing, rendering the ring relatively electron-deficient. Conversely, the methylthio group acts as an electron-donating group through resonance, modulating the electronic properties of the scaffold. This electronic push-pull system influences the reactivity at both the aldehyde function and the pyridine ring itself.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 149805-95-8 | [1][2] |

| Molecular Formula | C₇H₇NOS | [1][2] |

| Molecular Weight | 153.20 g/mol | [1] |

| SMILES | O=CC1=CN=C(SC)C=C1 | [1] |

| Appearance | Typically an off-white to yellow solid | General Observation |

| pKa (Predicted) | 1.60 ± 0.10 (for the pyridinium ion) | General Prediction |

| LogP (Predicted) | 1.5 - 1.8 | General Prediction |

Spectroscopic Characterization

While specific, detailed spectra for this compound are not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral characteristics, based on analogous structures, are as follows:

-

¹H NMR:

-

An aldehyde proton singlet (CHO) is expected in the downfield region, typically around δ 9.8-10.1 ppm.

-

A singlet for the methylthio protons (-SCH₃) would appear upfield, around δ 2.5-2.7 ppm.

-

The three aromatic protons on the pyridine ring will appear as distinct signals in the δ 7.0-9.0 ppm range, with coupling patterns dictated by their positions relative to each other and the nitrogen atom.

-

-

¹³C NMR:

-

The aldehyde carbonyl carbon (C=O) will be highly deshielded, appearing around δ 190-195 ppm.

-

Aromatic carbons will resonate in the δ 110-160 ppm region.

-

The methyl carbon of the thioether group (-SCH₃) will be found upfield, typically around δ 15-20 ppm.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z 153 or 154, respectively, confirming the molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be prominent around 1700-1720 cm⁻¹.

-

C-H stretching frequencies for the aldehyde proton will appear around 2720-2820 cm⁻¹.

-

Absorptions corresponding to C=C and C=N stretching of the pyridine ring will be present in the 1400-1600 cm⁻¹ region.

-

Synthesis of this compound

The synthesis of this compound is most commonly achieved via nucleophilic aromatic substitution on an appropriately substituted chloropyridine precursor. The chlorine atom at the 6-position of the pyridine ring is activated towards displacement by nucleophiles.

Representative Synthetic Protocol: From 6-Chloronicotinaldehyde

This protocol describes a robust and widely applicable method for the synthesis of this compound starting from commercially available 6-Chloronicotinaldehyde. The causality behind this choice is the high reactivity of the 6-position in pyridines towards nucleophilic attack and the commercial availability of the starting material.[3][4]

Diagram 1: Synthetic Workflow for this compound

Sources

Unlocking the Potential of Pyridine Scaffolds: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridine Ring

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electronegative nitrogen atom, create a π-deficient ring system that influences its reactivity and interactions with biological targets.[3] This inherent characteristic, coupled with the potential for substitution at various positions, makes pyridine and its derivatives a versatile platform for designing novel therapeutic agents, catalysts, and functional materials.[4][5][6] From approved drugs to cutting-edge research, the pyridine motif is a recurring feature, highlighting its importance in modern chemical and pharmaceutical development.[1][7]

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of substituted pyridine derivatives. Moving beyond a mere listing of techniques, this document delves into the rationale behind methodological choices, offering field-proven insights to empower researchers in their quest to design and understand these remarkable molecules.

Pillar I: Quantum Mechanical Investigations of Pyridine Derivatives

At the heart of understanding the intrinsic properties of substituted pyridine derivatives lies the application of quantum mechanics (QM). These methods provide a detailed picture of the electronic structure, geometry, and reactivity of molecules, offering insights that are often difficult or impossible to obtain through experimental means alone.[8]

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used QM method for studying pyridine derivatives due to its excellent balance of accuracy and computational efficiency.[9] DFT calculations can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[10]